molecular formula C16H16F3N5S B4118040 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

Cat. No. B4118040
M. Wt: 367.4 g/mol
InChI Key: KRVSBHIJAMVEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is complex and not fully understood. However, it is known to interact with a number of different targets, including voltage-gated calcium channels, GABA receptors, and TRPV1 channels. 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to modulate the activity of these targets in a variety of ways, including inhibition, potentiation, and desensitization.
Biochemical and Physiological Effects:
4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and anticonvulsant properties. These effects are thought to be mediated by the compound's interactions with ion channels and receptors in the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity for certain ion channels and receptors. This allows researchers to study these targets in a more specific and controlled manner than with other compounds. However, 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide can also be toxic at high concentrations and may have off-target effects, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective derivatives of the compound, which could be used to study specific ion channels and receptors in greater detail. Another potential direction is the investigation of 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide's effects on other physiological systems, such as the immune system or cardiovascular system. Additionally, 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide could be used as a starting point for the development of new drugs with therapeutic potential.

Scientific Research Applications

4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and drug discovery. In particular, 4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to exhibit potent inhibitory effects on certain ion channels and receptors, making it a valuable tool for studying these targets in vitro and in vivo.

properties

IUPAC Name

4-pyrimidin-2-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5S/c17-16(18,19)12-4-1-2-5-13(12)22-15(25)24-10-8-23(9-11-24)14-20-6-3-7-21-14/h1-7H,8-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSBHIJAMVEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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